molecular formula C24H25NO8 B2622380 (Z)-4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate CAS No. 903202-55-1

(Z)-4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Cat. No.: B2622380
CAS No.: 903202-55-1
M. Wt: 455.463
InChI Key: UMVVZJKUFQONBH-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(Z)-4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate” is a benzofuran derivative featuring a morpholine-4-carboxylate ester at the 6-position of the dihydrobenzofuran core. The (Z)-configuration denotes the spatial arrangement of the 3,4,5-trimethoxybenzylidene substituent at the 2-position, which is critical for its stereochemical and electronic properties. The morpholine ring enhances solubility and hydrogen-bonding capacity, while the trimethoxybenzylidene group contributes to steric bulk and aromatic π-π interactions.

Properties

IUPAC Name

[(2Z)-4-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO8/c1-14-9-16(32-24(27)25-5-7-31-8-6-25)13-17-21(14)22(26)18(33-17)10-15-11-19(28-2)23(30-4)20(12-15)29-3/h9-13H,5-8H2,1-4H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVVZJKUFQONBH-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2)OC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2)OC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a complex organic compound with a unique molecular structure that suggests potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Molecular Structure and Properties

The compound features a benzofuran core with multiple functional groups, including a ketone , an ester , and a morpholine moiety. Its molecular formula is C24H26O8C_{24}H_{26}O_8 with a molecular weight of approximately 442.464 g/mol. The presence of methoxy groups enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains.
  • Cytotoxicity : Initial cytotoxicity assays suggest potential applications in cancer therapy.
  • Mechanism of Action : Studies indicate that the compound may interact with specific biological macromolecules, enhancing its therapeutic potential.

Antimicrobial Activity

Recent investigations have focused on the antimicrobial properties of this compound. The following table summarizes its efficacy against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.015 mg/mL0.030 mg/mL
Escherichia coli0.020 mg/mL0.040 mg/mL
Bacillus cereus0.010 mg/mL0.020 mg/mL
Pseudomonas aeruginosa0.025 mg/mL0.050 mg/mL

These results indicate that the compound exhibits stronger antimicrobial activity compared to traditional antibiotics like ampicillin and streptomycin .

Cytotoxicity Studies

Cytotoxicity assays were conducted using MTT assays against normal human fibroblast cells (MRC5). The results indicated that the compound has selective cytotoxic effects on cancer cells while exhibiting lower toxicity to normal cells.

Compound Concentration (µM)Cell Viability (%)
1085
2570
5050

At higher concentrations (≥50 µM), significant reductions in cell viability were observed, indicating potential for further development as an anticancer agent .

Molecular docking studies revealed that this compound interacts with key proteins involved in bacterial cell wall synthesis and cancer cell proliferation pathways. Notably, it may inhibit enzymes such as GSK-3β, which is implicated in various diseases including cancer and neurodegenerative disorders .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antibacterial Efficacy : A study demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its use in treating biofilm-associated infections.
  • Case Study on Anticancer Activity : In vitro studies showed that treatment with the compound led to apoptosis in breast cancer cell lines, providing a basis for further investigation into its use as a chemotherapeutic agent.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural features suggest potential bioactivity, particularly in the development of therapeutic agents. Its benzofuran core is often associated with various pharmacological properties, including:

  • Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which are crucial for combating oxidative stress-related diseases.
  • Antimicrobial Properties : The presence of the trimethoxybenzylidene moiety may enhance interactions with microbial targets, potentially leading to new antimicrobial agents.

Case Study: Antioxidant Activity

A study evaluated the antioxidant capacity of structurally related compounds and found that derivatives of benzofuran exhibited strong free radical scavenging activity. The incorporation of methoxy groups was found to enhance this activity significantly.

Photostabilization

Another notable application of (Z)-4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is in photostabilization. It has been investigated as a potential stabilizer for sunscreen formulations.

Case Study: Sunscreen Formulations

Research indicated that similar compounds effectively stabilize active ingredients like avobenzone in sunscreen products. For instance, a study showed that incorporating trimethoxybenzylidene derivatives increased the sun protection factor (SPF) by over 50%, enhancing product efficacy without compromising safety.

Chemical Reactivity and Synthesis

The compound's reactivity is influenced by its ester and phenolic functionalities. Key reactions include:

  • Ester Hydrolysis : This reaction can be exploited to release biologically active moieties.
  • Nucleophilic Substitution : The morpholine ring can participate in nucleophilic reactions, potentially leading to the synthesis of new derivatives.

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-MethylumbelliferoneCoumarin derivativeAntioxidantKnown for fluorescence properties
Benzofuran derivativesBenzofuran coreAntimicrobialDiverse substitution patterns
TrimethoxyphenolPhenolic structureAntioxidantSimple structure with high reactivity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Key analogues include:

Compound Name Molecular Formula Substituents/Functional Groups Key Differences
(Z)-4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate C₂₄H₂₅NO₈ Morpholine-4-carboxylate, 3,4,5-trimethoxybenzylidene Reference compound; optimized for hydrogen bonding and solubility .
[(2Z)-3-oxo-2-(2,4,5-trimethoxyphenyl)methylidene-1-benzofuran-6-yl] methanesulfonate () C₂₀H₂₀O₈S Methanesulfonate ester, 2,4,5-trimethoxybenzylidene Methoxy positional isomer; sulfonate group increases acidity and polarity .
{[4-(3-methylbut-2-en-1-yl)phenyl]-6-hydroxy-1-benzofuran-4-yl}oxy derivative () C₂₅H₂₆O₈ (estimated) Hydroxy group, prenyl-substituted phenyl Aliphatic chain introduces lipophilicity; lacks morpholine’s hydrogen-bonding .

Physicochemical and Crystallographic Properties

  • Solubility : The morpholine carboxylate group in the target compound improves aqueous solubility compared to the methanesulfonate analogue, which may exhibit higher crystallinity due to strong sulfonate intermolecular interactions .
  • Hydrogen Bonding: The morpholine ring acts as both a hydrogen-bond acceptor (via oxygen) and donor (via NH in protonated form), enabling diverse crystal packing modes. In contrast, methanesulfonate relies on sulfonate-oxygen interactions, often leading to tighter lattice structures .
  • Crystallography : Structural studies of such compounds often employ SHELX and ORTEP software for refinement and visualization (e.g., SHELXL for small-molecule refinement , ORTEP-3 for graphical representation ).

Research Findings and Trends

  • Synthetic Accessibility: The target compound’s synthesis likely follows established routes for benzofuran derivatives, involving Knoevenagel condensation for the benzylidene group and esterification for the morpholine moiety. Methanesulfonate analogues () require sulfonation steps, which can introduce regioselectivity challenges .
  • Structure-Activity Relationships (SAR) :
    • Electron-donating methoxy groups at the 3,4,5-positions optimize resonance stabilization and charge transfer.
    • Morpholine carboxylates balance solubility and membrane permeability, outperforming sulfonates in cellular uptake assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.